molecular formula C21H20N2O5S B4633752 (5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione

(5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione

Cat. No.: B4633752
M. Wt: 412.5 g/mol
InChI Key: CWKVDWJNNBHLIA-DHDCSXOGSA-N
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Description

(5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione is a synthetic organic compound that belongs to the class of diazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione typically involves the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfanylidene group: This step involves the incorporation of a sulfur atom into the diazinane ring, often using reagents such as thiourea or sulfur-containing compounds.

    Substitution with the 4-methylphenyl and 2,4,5-trimethoxyphenyl groups: These aromatic groups are introduced through substitution reactions, typically using halogenated precursors and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated precursors, catalysts such as palladium or copper

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest possible applications as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Research in these areas aims to uncover its efficacy and safety profiles for potential drug development.

Industry

In industry, the compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functional groups and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The specific pathways involved depend on the context of its application, whether in therapeutic settings or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5Z)-1-(4-methylphenyl)-2-oxanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione
  • (5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione

Uniqueness

The uniqueness of (5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione lies in its specific combination of functional groups and structural features. The presence of both sulfanylidene and trimethoxyphenyl groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

(5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-12-5-7-14(8-6-12)23-20(25)15(19(24)22-21(23)29)9-13-10-17(27-3)18(28-4)11-16(13)26-2/h5-11H,1-4H3,(H,22,24,29)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKVDWJNNBHLIA-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3OC)OC)OC)/C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione
Reactant of Route 2
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(5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
(5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione
Reactant of Route 6
Reactant of Route 6
(5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione

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